molecular formula C9H15ClN2O B8003726 1,2-Ethanediamine,N1-(4-methoxyphenyl)-

1,2-Ethanediamine,N1-(4-methoxyphenyl)-

Cat. No.: B8003726
M. Wt: 202.68 g/mol
InChI Key: QSCNYWPYBBJPHG-UHFFFAOYSA-N
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Description

1,2-Ethanediamine,N1-(4-methoxyphenyl)- is a chemical compound with the molecular formula C9H14N2O·HCl. It is a derivative of ethane-1,2-diamine, where one of the amino groups is substituted with a 4-methoxyphenyl group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzyl chloride with ethane-1,2-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving additional purification steps such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine,N1-(4-methoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.

Scientific Research Applications

1,2-Ethanediamine,N1-(4-methoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is conducted on its potential therapeutic effects and as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine,N1-(4-methoxyphenyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-methoxybenzyl)ethane-1,2-diamine
  • N1-(4-methoxyphenyl)propane-1,2-diamine

Uniqueness

1,2-Ethanediamine,N1-(4-methoxyphenyl)- is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N'-(4-methoxyphenyl)ethane-1,2-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-12-9-4-2-8(3-5-9)11-7-6-10;/h2-5,11H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCNYWPYBBJPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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